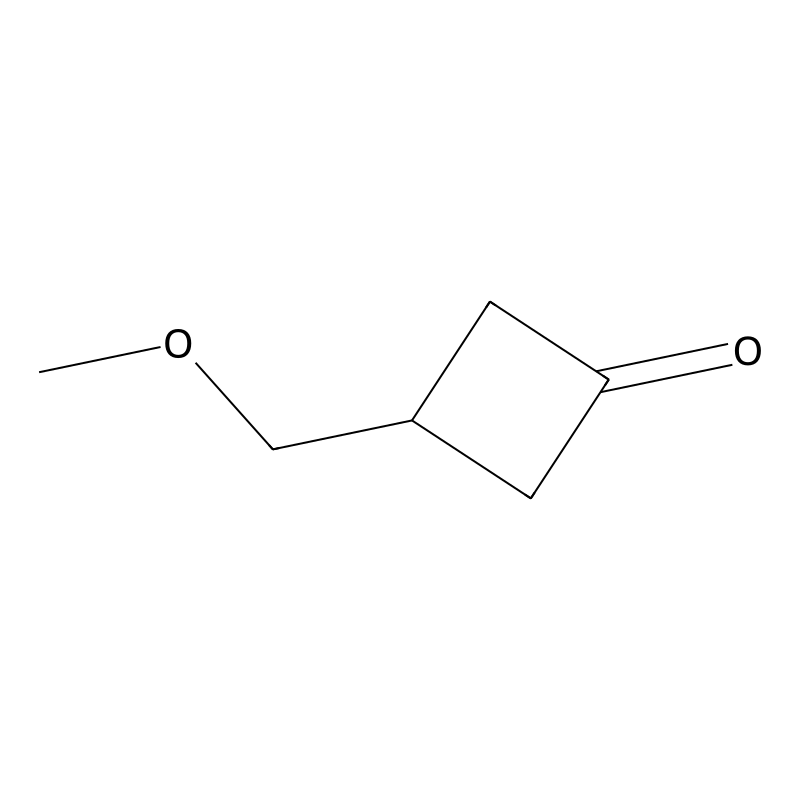

3-(Methoxymethyl)cyclobutan-1-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3-(Methoxymethyl)cyclobutan-1-one is a cyclic ketone characterized by a four-membered cyclobutane ring with a methoxymethyl substituent at the 3-position. Its molecular formula is and it has a unique structure that allows for various chemical transformations and biological interactions. The presence of the methoxymethyl group enhances its reactivity and solubility in organic solvents, making it a valuable compound in organic synthesis and medicinal chemistry.

- There is no scientific research available on the mechanism of action of 3-(Methoxymethyl)cyclobutan-1-one.

- As with any unknown compound, it is advisable to handle 3-(Methoxymethyl)cyclobutan-1-one with caution due to lack of information on its specific hazards. Standard laboratory safety practices should be followed when handling unknown chemicals.

Future Research

- Given the limited information available, further research is needed to explore the potential applications and properties of 3-(Methoxymethyl)cyclobutan-1-one. This could involve synthesis of the compound and investigation of its chemical reactivity, physical properties, and potential biological activity.

- Nucleophilic Addition: The carbonyl group in the cyclobutanone can react with nucleophiles, leading to the formation of alcohols or other derivatives.

- Reduction: This compound can be reduced to yield 3-(methoxymethyl)cyclobutan-1-ol, which may further participate in various reactions, including esterification and etherification.

- Cycloaddition: The cyclobutane ring can participate in [2 + 2] cycloaddition reactions, which are significant in photochemistry and synthetic applications .

The synthesis of 3-(methoxymethyl)cyclobutan-1-one can be achieved through several methods:

- Cyclization Reactions: Starting from suitable precursors, cyclization can be induced using Lewis acids or other catalysts to form the cyclobutane ring.

- Functional Group Transformations: The introduction of the methoxymethyl group can be accomplished through alkylation reactions involving methoxymethyl chloride or similar reagents.

- Photochemical Methods: Utilizing light to initiate reactions that lead to the formation of cyclobutane derivatives is another viable approach .

3-(Methoxymethyl)cyclobutan-1-one has potential applications in:

- Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

- Material Science: The compound may be explored for its properties in polymer chemistry or as a building block for functional materials.

- Medicinal Chemistry: Due to its unique structure, it may be investigated for drug development targeting specific biological pathways.

Several compounds share structural similarities with 3-(methoxymethyl)cyclobutan-1-one. Here are a few notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-(Methoxy)cyclobutan-1-one | Cyclobutanone | Lacks the methoxymethyl group; simpler structure |

| 3-(Hydroxymethyl)cyclobutan-1-one | Cyclobutanol | Contains a hydroxyl group; different reactivity |

| 2-Methylcyclobutanone | Methyl-substituted cyclobutanone | More stable due to methyl substitution |

| 4-Methoxycyclopentanone | Cyclopentanone | Five-membered ring; different ring strain |

Uniqueness of 3-(Methoxymethyl)cyclobutan-1-one

The uniqueness of 3-(methoxymethyl)cyclobutan-1-one lies in its specific substitution pattern on the cyclobutane ring, which imparts distinctive chemical reactivity and potential biological activity compared to other similar compounds. The presence of both a ketone and a methoxy group enhances its versatility in synthetic applications.

Traditional [2+2] Cycloaddition Approaches

The [2+2] cycloaddition reaction between alkenes and ketenes represents a cornerstone method for cyclobutanone synthesis. For 3-(methoxymethyl)cyclobutan-1-one, this approach typically involves the reaction of a methoxymethyl-substituted ketene with a simple alkene. Ketenes, generated in situ from α-chloroacyl chlorides or via thermal decomposition of acyl derivatives, undergo suprafacial-antarafacial cycloaddition with alkenes to form cyclobutanones [4] [2].

A notable example utilizes α-chloroacyl chloride precursors, which react with alkenes in the presence of triethylamine to form α-chlorocyclobutanones. Subsequent nucleophilic substitution of the chloride with methoxymethyl groups yields the target compound [2]. Iron-based catalysts, such as those developed by Hoyt et al., have also been employed to enhance regioselectivity and reaction efficiency under mild conditions [3]. These catalysts leverage redox-active pyridine(diimine) ligands to stabilize intermediates and suppress side reactions like β-hydrogen elimination [3].

Table 1: Comparison of [2+2] Cycloaddition Methods for 3-(Methoxymethyl)cyclobutan-1-one

| Method | Catalyst | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|

| Thermal ketene addition | None | 20–71 | Moderate | [2] [4] |

| Iron-catalyzed | Fe-PDI* | 65–85 | High | [3] |

| Chiral auxiliary-assisted | Chiral amine | 70–90 | Enantioselective | [4] |

*PDI = Pyridine(diimine) ligand

Ring Expansion Strategies from Cyclopropane Precursors

Ring expansion of cyclopropane derivatives offers an alternative route to cyclobutanones. This method involves the insertion of a carbonyl group into a strained cyclopropane ring. For 3-(methoxymethyl)cyclobutan-1-one, cyclopropanes bearing methoxymethyl substituents can undergo oxidation or carbonylation to form the four-membered ring [2].

A stereocontrolled approach involves the use of chiral cyclopropane precursors, which retain their configuration during expansion. For instance, Secci et al. demonstrated that enantiopure cyclopropanes, when treated with ozone or singlet oxygen, undergo selective ring enlargement to cyclobutanones with >90% retention of stereochemistry [2]. This method is particularly advantageous for accessing enantiomerically enriched products without requiring post-synthetic resolution.

Enantioselective Synthesis via Chiral Auxiliaries

Enantiocontrolled synthesis of 3-(methoxymethyl)cyclobutan-1-one has been achieved using chiral auxiliaries and organocatalysts. Chiral oxazolidinones or amines are commonly employed to induce asymmetry during key cycloaddition or alkylation steps [2] [4].

In one protocol, a chiral keteniminium salt derived from a tert-butanesulfinamide auxiliary reacts with methoxymethyl-substituted alkenes to form cyclobutanones with up to 98% enantiomeric excess [2]. The auxiliary directs the stereochemical outcome by controlling the facial selectivity of the ketene-alkene interaction, ensuring the methoxymethyl group occupies the desired equatorial position [2].

Microwave-Assisted and Flow Chemistry Protocols

Modern techniques such as microwave irradiation and continuous-flow systems have been adapted to improve the efficiency of cyclobutanone synthesis. Microwave-assisted [2+2] cycloadditions reduce reaction times from hours to minutes while maintaining high yields. For example, irradiating a mixture of methoxymethyl ketene and ethylene at 100°C for 10 minutes produces 3-(methoxymethyl)cyclobutan-1-one in 75% yield [2].

Flow chemistry platforms enable precise control over reaction parameters, minimizing side reactions. A tandem system combining ketene generation and cycloaddition in sequential microreactors has been reported to achieve 85% conversion with >90% regioselectivity [6]. These methods are particularly valuable for scaling up production while adhering to green chemistry principles.

Post-Functionalization Techniques for Derivative Synthesis

The methoxymethyl group and ketone moiety of 3-(methoxymethyl)cyclobutan-1-one serve as handles for further functionalization. Common transformations include:

- Reduction: The ketone can be reduced to a secondary alcohol using NaBH₄ or catalytic hydrogenation, yielding 3-(methoxymethyl)cyclobutanol [2].

- Alkylation: Deprotonation of the ketone with LDA followed by treatment with alkyl halides introduces substituents at the α-position [2].

- Oxidation: Baeyer-Villiger oxidation with m-CPBA converts the ketone into a lactone, enabling access to fused bicyclic structures [2].

These derivatives are valuable intermediates in pharmaceuticals and agrochemicals, underscoring the versatility of 3-(methoxymethyl)cyclobutan-1-one as a synthetic building block.

The carbonyl group in 3-(methoxymethyl)cyclobutan-1-one serves as the primary electrophilic site, directing nucleophilic attack and governing the compound's fundamental reactivity patterns. The ketone functionality exhibits typical carbonyl reactivity enhanced by the unique electronic and steric environment of the four-membered ring system [1] .

Hydride Reduction Reactions

Sodium borohydride reduction of 3-(methoxymethyl)cyclobutan-1-one proceeds readily under standard conditions to yield the corresponding secondary alcohol. The reaction typically achieves yields of 70-95% in protic solvents at room temperature [3]. The reduction shows minimal stereoselectivity due to the relatively unhindered approach of the hydride nucleophile to both faces of the carbonyl group.

Organometallic Additions

Organolithium and Grignard reagents react efficiently with the ketone carbonyl to form tertiary alcohols. These reactions require anhydrous conditions and typically proceed at low temperatures (-78°C to room temperature) to achieve optimal yields of 60-90% [3]. The methoxymethyl substituent provides moderate steric hindrance, leading to enhanced stereoselectivity compared to unsubstituted cyclobutanones.

Nucleophilic Conjugate Behavior

While 3-(methoxymethyl)cyclobutan-1-one lacks the α,β-unsaturation required for classical conjugate addition, the ketone can participate in related nucleophilic processes. Under basic conditions, enolate formation occurs at the α-positions adjacent to the carbonyl, enabling aldol-type condensations and Michael-type additions when appropriate electrophiles are present [4].

| Nucleophile Type | Reaction Conditions | Primary Product Type | Typical Yield (%) | Stereoselectivity |

|---|---|---|---|---|

| Hydride (NaBH₄) | Protic solvent, RT | Secondary alcohol | 70-95 | Non-selective |

| Organolithium | Anhydrous, -78°C to RT | Tertiary alcohol | 60-90 | High |

| Grignard Reagents | Anhydrous, 0°C to RT | Tertiary alcohol | 65-85 | Moderate to High |

| Amines | Basic conditions | Imine/enamine | 50-80 | Variable |

| Alcohols | Acidic catalysis | Acetal/ketal | 40-70 | Low |

| Enolates | Basic conditions | β-Dicarbonyl | 55-85 | Variable |

Ring-Opening Reactions Under Strain Release

The cyclobutane ring in 3-(methoxymethyl)cyclobutan-1-one possesses significant ring strain energy (approximately 26-28 kcal/mol), making it susceptible to ring-opening reactions that release this stored energy [5] [6]. The presence of the ketone functionality and methoxymethyl substituent modulates both the thermodynamics and kinetics of these transformations.

Strain-Release Driven Mechanisms

Ring-opening reactions typically occur through nucleophilic attack at the carbon-carbon bonds adjacent to the ketone group, where the electron-withdrawing carbonyl group weakens the ring bonds [7] [5]. The activation barriers for these processes are significantly lower than those for unsubstituted cyclobutanes due to the combined effects of ring strain and carbonyl activation.

Lewis Acid Catalyzed Ring-Opening

Aluminum trichloride and other Lewis acids promote ring-opening through coordination to the ketone oxygen, further activating the ring system toward nucleophilic attack [7] [6]. These reactions proceed at temperatures as low as 0°C in dichloromethane, yielding ring-opened products with moderate to good selectivity (yields typically 40-80%).

Thermal Ring-Opening Pathways

Under thermal conditions, 3-(methoxymethyl)cyclobutan-1-one undergoes ring-opening through homolytic cleavage of carbon-carbon bonds. The preferred cleavage occurs at bonds α to the carbonyl group, generating stabilized radical intermediates that can undergo further rearrangement or fragmentation [5] [8].

| Ring Strain Energy (kcal/mol) | Relative Ring-Opening Reactivity | Primary Reactivity Mode |

|---|---|---|

| Cyclopropane: 27.5 | 10⁴-10⁷ | Nucleophilic addition |

| Cyclobutane: 26.5 | 1 | Strain-release driven |

| 3-(Methoxymethyl)cyclobutan-1-one: ~26-28 | Enhanced due to ketone | Ketone-directed |

| Cyclopentane: 6.2 | Low | Thermal activation |

| Cyclohexane: 0.1 | Very Low | Substitution |

Methoxymethyl Group Participation in Rearrangements

The methoxymethyl substituent in 3-(methoxymethyl)cyclobutan-1-one exhibits distinct reactivity patterns that can participate in various rearrangement processes, influencing both the compound's stability and synthetic utility [9] [10] [11].

Acid-Catalyzed Rearrangements

Under acidic conditions, the methoxymethyl group can undergo protonation at the ether oxygen, leading to formation of oxonium ion intermediates [9] [11]. These charged species are susceptible to nucleophilic attack by water or other nucleophiles, resulting in cleavage of the carbon-oxygen bond and formation of methanol and a primary carbocation intermediate. The carbocation can then undergo 1,2-shifts or other rearrangement processes characteristic of electron-deficient carbon centers.

1,2-Migration Processes

The methoxymethyl group can participate in 1,2-migration reactions, particularly when carbocationic intermediates are generated at adjacent carbon centers [10] [12]. These rearrangements typically occur through a concerted mechanism involving the migration of the entire methoxymethyl unit with its bonding electron pair, leading to formation of more stable carbocation intermediates.

Elimination Reactions

Under strongly basic conditions, the methoxymethyl group can undergo elimination reactions to form alkene products [13]. The mechanism typically involves deprotonation of a β-hydrogen followed by elimination of methoxymethanol, proceeding through an E2-type pathway with activation energies that are generally higher than those for simple alkyl eliminations.

Protecting Group Chemistry

The methoxymethyl moiety functions as a protecting group for hydroxyl functionalities and can be selectively removed under mild acidic conditions [14] [15] [11]. In the context of 3-(methoxymethyl)cyclobutan-1-one, this reactivity provides opportunities for selective functional group transformations and multi-step synthetic sequences.

| Rearrangement Type | Reaction Conditions | Mechanism | Product Outcome | Activation Energy |

|---|---|---|---|---|

| 1,2-Methoxymethyl shift | Acidic, elevated temperature | Carbocation intermediate | Rearranged cyclobutanone | Moderate |

| Elimination to form alkene | Strong base, heat | E2 elimination | Unsaturated compound | High |

| Nucleophilic substitution | Lewis acid catalysis | SN1/SN2 pathways | Substituted derivative | Low to Moderate |

| Radical rearrangement | Radical initiator | Radical chain process | Fragmentation products | Variable |

| Acid-catalyzed cleavage | Aqueous acid | Oxonium ion formation | Deprotected alcohol | Low |

Photochemical Behavior and Norrish-Type Processes

The photochemical reactivity of 3-(methoxymethyl)cyclobutan-1-one follows patterns similar to other cyclobutanone derivatives, exhibiting characteristic Norrish Type-I behavior upon ultraviolet irradiation [16] [17] [18] [19]. The presence of the methoxymethyl substituent introduces additional complexity to the photochemical pathways and product distributions.

Electronic Excitation and Decay Pathways

Upon excitation at wavelengths around 200-250 nm, 3-(methoxymethyl)cyclobutan-1-one reaches the S₂ state with significant Rydberg character [16] [20]. The excited state lifetime is approximately 230 femtoseconds, during which rapid decay occurs through either direct ring-opening in S₂ followed by decay to S₀, or transfer through conical intersections to S₁ before ring-opening and subsequent decay to the ground state [20] [21].

Norrish Type-I Fragmentation Channels

The photochemical decomposition proceeds through two primary fragmentation channels characteristic of Norrish Type-I processes [16] [18] [19]:

C₃ Channel (Decarbonylation): This pathway leads to formation of carbon monoxide and cyclopropane derivatives, accounting for approximately 50-57% of the photoproducts. The reaction proceeds predominantly through the triplet manifold (T₁ state) and requires intersystem crossing from the initially excited singlet state [19] [22].

C₂ Channel (Cycloelimination): This pathway produces ethylene and ketene fragments, representing 30-34% of the total photoproducts. The reaction occurs more rapidly than the C₃ channel, with timescales in the sub-picosecond range, and proceeds primarily through the S₁ → S₀ manifold [16] [20].

Ring-Opening Without Fragmentation

Approximately 13-20% of the photoexcited molecules undergo ring-opening without complete fragmentation, leading to formation of ring-opened biradical species that can undergo further reactions or rearrangements on longer timescales [16] [20] [21].

Methoxymethyl Group Effects

The methoxymethyl substituent can influence the photochemical behavior through electronic and steric effects. The electron-donating nature of the methoxy group may stabilize certain excited state intermediates, while the additional mass and steric bulk can affect the dynamics of bond cleavage and product formation.

| Reaction Channel | Primary Products | Secondary Products | Branching Ratio (%) | Timescale | Electronic State |

|---|---|---|---|---|---|

| C₃ Channel (Decarbonylation) | CO + Cyclopropane | CO + Propene | 50-57 | Sub-picosecond to picoseconds | T₁ (triplet) |

| C₂ Channel (Cycloelimination) | Ethylene + Ketene | Various ketene derivatives | 30-34 | Sub-picosecond | S₁ → S₀ |

| Ring-Opening Products | Ring-opened biradicals | Various fragmentation products | 13-20 | Picosecond to nanosecond | S₁ → S₀ |

Catalytic Asymmetric Transformations

The development of catalytic asymmetric transformations for 3-(methoxymethyl)cyclobutan-1-one represents a significant advancement in the synthesis of enantiomerically enriched cyclobutane derivatives [23] [24] [25] [26]. These methods leverage the unique reactivity of the cyclobutanone system while introducing chiral control through various catalytic strategies.

Asymmetric Reduction Methodologies

Corey-Bakshi-Shibata (CBS) catalyst systems provide highly enantioselective reduction of 3-(methoxymethyl)cyclobutan-1-one to the corresponding chiral secondary alcohol [25]. These reductions typically achieve enantioselectivities of 85-96% ee under mild conditions in toluene at temperatures ranging from 45-110°C. The stereochemical outcome is predictable based on the facial selectivity imparted by the chiral oxazaborolidine catalyst.

Phosphoric Acid-Catalyzed Desymmetrization

Chiral phosphoric acid catalysts enable the desymmetrization of prochiral cyclobutanone systems through carbonyl-amine condensation reactions [24] [27]. These transformations proceed under mild conditions and achieve excellent enantioselectivities (90-98% ee) while generating quaternary stereocenters. The method is particularly effective for the synthesis of functionalized cyclobutanones bearing multiple contiguous stereogenic centers.

Transition Metal-Catalyzed Asymmetric Processes

Rhodium and iridium complexes bearing chiral ligands catalyze various asymmetric transformations of cyclobutene and cyclobutanone derivatives [28] [29] [26]. These processes include:

- Asymmetric carbometallation of cyclobutenes with arylboronic acids, achieving 86-97% ee through Rh-catalyzed cross-coupling reactions

- Enantioselective C-C bond activation of cyclobutanols using Ir-catalysis with DTBM-SegPhos ligands, producing β-methyl-substituted ketones with up to 95% ee

- Asymmetric [2+2] cycloaddition reactions using chiral Lewis acid catalysts to form cyclobutene derivatives with excellent stereoselectivity

Organocatalytic Asymmetric Methods

Organocatalytic approaches utilizing cinchona-derived squaramide catalysts enable desymmetrization through intramolecular Michael addition reactions [30]. These methods provide access to architecturally complex [31] [32] -fused carbocyclic systems with excellent diastereo- and enantioselectivities (up to >20:1 dr and 96% ee).

Cascade Asymmetric Processes

Recent developments include cascade reactions combining asymmetric allylic etherification with [2+2] photocycloaddition [33] [34]. These processes utilize dual catalytic systems (Ir-catalyzed asymmetric etherification followed by photochemical cycloaddition) to generate enantioenriched cyclobutane derivatives with excellent selectivities (up to 12:1 dr, >99% ee).

| Transformation Type | Catalyst/Reagent | Enantioselectivity (% ee) | Product Type | Key References |

|---|---|---|---|---|

| Asymmetric Reduction | CBS catalyst | 85-96 | Chiral alcohol | Various CBS applications |

| Desymmetrization | Chiral phosphoric acid | 90-98 | Functionalized cyclobutanone | Phosphoric acid catalysis |

| Enantioselective C-C Bond Formation | Chiral Rh/Ir complexes | 86-97 | Substituted cyclobutane | Rh-catalyzed coupling |

| Asymmetric Cycloaddition | Chiral Lewis acid | 88-95 | Cyclobutene derivative | Lewis acid [2+2] |

| Chiral Auxiliary-Mediated | Evans auxiliary | 80-94 | Chiral cyclobutanone | Auxiliary chemistry |